2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl benzenesulfonate

Description

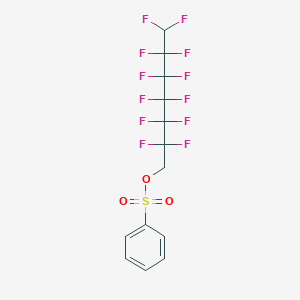

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl benzenesulfonate (CAS 85459-23-0) is a fluorinated organic compound featuring a benzenesulfonate group esterified to a perfluorinated heptyl chain. The extensive fluorination (12 fluorine atoms) confers exceptional hydrophobicity, chemical resistance, and thermal stability. This compound is primarily utilized in specialized applications such as surface modification of polymers, surfactants, and intermediates in synthesizing fluorinated derivatives . Its structure comprises a benzene ring linked to a sulfonate group (-SO₃⁻), which is further esterified to a fully fluorinated heptyl chain. The molecular formula is inferred as C₁₃H₉F₁₂O₃S (assuming the benzenesulfonate moiety is C₆H₅SO₃ and the dodecafluoroheptyl chain is C₇F₁₂).

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl benzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F12O3S/c14-8(15)10(18,19)12(22,23)13(24,25)11(20,21)9(16,17)6-28-29(26,27)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCJYROVSKPJRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501158067 | |

| Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, 1-benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85459-23-0 | |

| Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, 1-benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85459-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, 1-benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl benzenesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol+Benzenesulfonyl chloride→2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl benzenesulfonate+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl benzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

Hydrolysis: In the presence of water, the sulfonate ester can hydrolyze to form the corresponding alcohol and benzenesulfonic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonate moiety.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic or basic aqueous conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzenesulfonates.

Hydrolysis: Formation of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol and benzenesulfonic acid.

Oxidation: Formation of oxidized benzenesulfonate derivatives.

Scientific Research Applications

Adsorption and Filtration Technologies

Dodecafluoroheptyl benzenesulfonate has been explored for its potential in environmental remediation strategies aimed at removing PFAS from contaminated water sources. Research indicates that mesoporous adsorbents can effectively trap these compounds due to their high surface area and structural stability. For instance, studies have demonstrated that adsorbents synthesized from bridged silsesquioxanes exhibit significant adsorption capacities for PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) .

Case Study: Water Treatment

A recent study highlighted the development of filtration devices utilizing mesoporous materials to clean up water contaminated by PFAS. These devices showed up to 88% adsorption efficiency for PFCs under varying conditions . The findings suggest that dodecafluoroheptyl benzenesulfonate can serve as a model compound for testing and optimizing these filtration systems.

Surface Tension Modulation

The compound's unique molecular structure allows it to significantly influence surface tension in aqueous solutions. Research has shown that dodecafluoroheptyl benzenesulfonate can be used to modify the air-water interfacial properties of solutions containing other PFAS compounds. This characteristic is crucial in applications such as emulsification processes and the stabilization of colloidal systems .

Case Study: Polymer Development

In polymer science, dodecafluoroheptyl methacrylate has been utilized in the synthesis of fluorinated acrylate latex through emulsion polymerization techniques. This latex exhibits enhanced water repellency and chemical resistance properties due to the incorporation of fluorinated monomers . Such materials are particularly valuable in coatings and textiles where durability against harsh environments is required.

Coatings and Surface Treatments

Dodecafluoroheptyl benzenesulfonate is employed in the formulation of specialized coatings that require low surface energy and high chemical resistance. These coatings are essential in industries such as electronics and automotive manufacturing where protection against corrosive substances is paramount.

Case Study: Acid-Resistant Fabrics

A study demonstrated the fabrication of acid-resistant fabrics using hybrid materials composed of fluoropolymers combined with silica nanoparticles. The inclusion of dodecafluoroheptyl compounds contributed to the overall robustness of the fabric against acidic environments . This application showcases the versatility of dodecafluoroheptyl benzenesulfonate in enhancing material properties.

Health and Safety Considerations

While the applications of dodecafluoroheptyl benzenesulfonate are promising, it is essential to address the health implications associated with PFAS exposure. Research indicates that many PFAS compounds can accumulate in human tissues and may lead to adverse health effects such as thyroid disease and reproductive issues . Therefore, ongoing studies focus on developing safer alternatives or remediation strategies to mitigate these risks.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl benzenesulfonate is primarily based on its ability to interact with hydrophobic and hydrophilic surfaces. The fluorinated tail provides hydrophobicity, while the sulfonate group can interact with polar surfaces. This dual functionality allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can enhance the solubility and stability of hydrophobic drugs, facilitating their delivery and absorption.

Comparison with Similar Compounds

Structural and Functional Differences

Fluorinated Chain vs. Functional Group : While all compounds share a dodecafluoroheptyl chain, their functional groups dictate reactivity and applications. For example:

- The benzenesulfonate ester (target compound) is chemically stable, making it suitable for surface coatings and surfactants.

- The acrylate ester (DFHA) contains a polymerizable double bond, enabling use in fluoropolymer synthesis .

- The sulfosuccinate sodium salt is water-soluble and functions as an anionic surfactant, unlike the neutral benzenesulfonate ester .

- The epoxide derivative features a reactive oxirane ring, ideal for crosslinking in resins .

Commercial Availability and Challenges

- Suppliers : The target compound is listed by Combi-Blocks , while the sulfosuccinate salt is available from City Chemical LLC . However, some derivatives (e.g., 4-methylbenzenesulfonate) are discontinued, limiting accessibility .

- Cost : Fluorinated compounds are generally expensive due to complex synthesis. For example, DFHA costs ~240元/5g , reflecting typical market pricing.

Biological Activity

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl benzenesulfonate (DFHBS) is a per- and polyfluoroalkyl substance (PFAS) characterized by its unique chemical structure that imparts distinct physical and biological properties. PFAS compounds are known for their persistence in the environment and potential health effects. This article reviews the biological activity of DFHBS based on available research findings.

Chemical Structure and Properties

DFHBS is a sulfonate ester derived from dodecafluoroheptyl alcohol and benzenesulfonic acid. Its structure includes a long fluorinated carbon chain that contributes to its surfactant properties and stability in aqueous environments.

Toxicological Studies

Research indicates that PFAS compounds like DFHBS can have various toxicological effects. Key findings from studies include:

- Endocrine Disruption : PFAS compounds are known to interfere with hormonal functions. For instance, exposure to other PFAS has been linked to altered thyroid hormone levels and reproductive health issues .

- Immunotoxicity : Studies have shown that PFAS can adversely affect immune system function. For example, exposure to certain PFAS has been associated with reduced vaccine response in children .

- Carcinogenic Potential : Some studies suggest a potential link between PFAS exposure and increased cancer risk, particularly for kidney and testicular cancers .

Environmental Impact

DFHBS is resistant to biodegradation, leading to its accumulation in the environment. It has been detected in various environmental matrices including water sources and soil. The persistence of DFHBS raises concerns about long-term ecological effects and bioaccumulation in wildlife .

Data Table: Summary of Biological Effects

Case Study 1: Health Effects in Populations

A longitudinal study conducted in communities with high PFAS exposure revealed significant health issues among residents. The study found correlations between elevated blood levels of PFAS (including DFHBS) and increased incidence of liver disease and immune dysfunction .

Case Study 2: Environmental Monitoring

Monitoring programs have detected DFHBS in groundwater near industrial sites where PFAS were used. These studies emphasize the need for stricter regulations on PFAS disposal and the importance of remediation strategies to mitigate contamination risks .

Q & A

Q. What are the optimal synthetic routes for 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl benzenesulfonate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution between perfluorinated alcohols and benzenesulfonyl chlorides. Key parameters include:

- Temperature control : Reactions are performed at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid moisture interference .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from fluorinated solvents (e.g., 1,1,2-trichlorotrifluoroethane) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming the perfluorinated chain structure (δ −80 to −120 ppm for CF/CF groups) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) detects trace impurities, such as incomplete fluorination byproducts (e.g., mono-hydrogenated analogs) .

- Elemental Analysis : Fluorine content should align with theoretical values (e.g., ~57.0% F for CHFOS) .

Advanced Research Questions

Q. How does this compound’s fluorinated chain influence its performance in surface functionalization of nanomaterials?

Methodological Answer: The perfluorinated chain confers extreme hydrophobicity and chemical inertness, making it ideal for:

- Nanocomposite fabrication : Surface modification of multi-walled carbon nanotubes (MWCNTs) via covalent grafting (e.g., thiol-ene "click" chemistry) enhances dispersion in fluoropolymer matrices .

- Chromatography : Hybrid fluorous monolithic columns synthesized via photo-initiated polymerization (using acryl-POSS and dodecafluoroheptyl acrylate) exhibit high selectivity for fluorinated analytes in nano-LC .

Q. What strategies resolve contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from varying degrees of fluorination and solvent purity. Systematic approaches include:

Q. How can researchers optimize polymerization kinetics when incorporating this monomer into fluorinated copolymers?

Methodological Answer:

- Photo-initiated vs. thermal polymerization : Photo-initiated methods (e.g., with Lucirin TPO-L) achieve >90% conversion within 5 minutes, while thermal methods require longer times (≥2 hours) but yield higher molecular weights .

- Reactivity ratios : Use the Fineman-Ross method to determine copolymer composition (e.g., with methacrylates or styrenes), as fluorine content reduces monomer reactivity .

Q. What analytical challenges arise in detecting degradation products of this compound under environmental conditions?

Methodological Answer:

- GC-Cr/HTC-IRMS : Gas chromatography with chromium-based high-temperature conversion isolates perfluorinated fragments (e.g., CF) for isotope ratio analysis, critical for tracking environmental persistence .

- LC-QTOF-MS : Identifies sulfonic acid derivatives (e.g., benzenesulfonic acid) formed via hydrolysis, requiring ion-pairing reagents (e.g., tetrabutylammonium) for retention .

Safety and Regulatory Considerations

Q. What protocols mitigate health risks during handling?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit inhalation exposure (R36/37/38: irritant to eyes/respiratory system) .

- Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves (e.g., Viton) and safety goggles are mandatory due to permeation risks with standard nitrile gloves .

Q. How can researchers assess its environmental toxicity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.